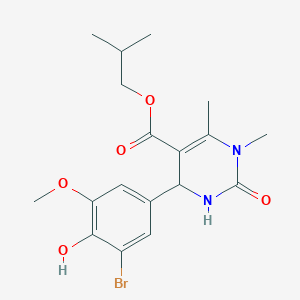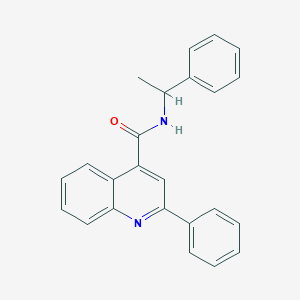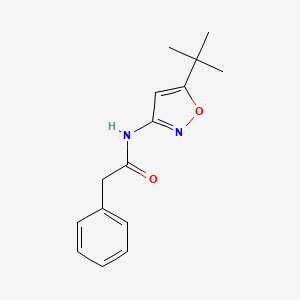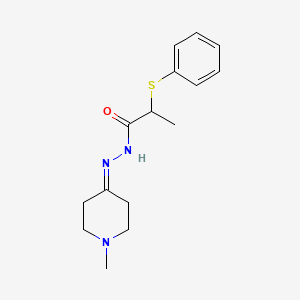![molecular formula C15H21FNO4P B5055443 diethyl {[allyl(2-fluorobenzoyl)amino]methyl}phosphonate](/img/structure/B5055443.png)
diethyl {[allyl(2-fluorobenzoyl)amino]methyl}phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl phosphonates are a type of organophosphorus compounds. They are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols . They are useful intermediates and biologically active compounds .
Synthesis Analysis
Phosphonates can be synthesized from phosphorous acid (H3PO3), exploiting its reactive P−H bond . The Michaelis-Arbuzov reaction and the Pudovik reaction are commonly used for the synthesis of phosphonates .
Molecular Structure Analysis
Phosphonates feature tetrahedral phosphorus centers . They are structurally closely related to phosphorous acid . The molecular formula of diethyl (2-fluorobenzoyl)phosphonate is C11H14FO4P .
Chemical Reactions Analysis
Phosphonates can undergo various reactions, including hydrolysis and the Horner–Wadsworth–Emmons reaction . They can also undergo a palladium-catalyzed coupling reaction with an aryl halide to form a phosphonate .
Physical And Chemical Properties Analysis
Phosphonic acids, typically handled as salts, are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols .
Safety and Hazards
特性
IUPAC Name |
N-(diethoxyphosphorylmethyl)-2-fluoro-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FNO4P/c1-4-11-17(12-22(19,20-5-2)21-6-3)15(18)13-9-7-8-10-14(13)16/h4,7-10H,1,5-6,11-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXVVVUWAJWDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN(CC=C)C(=O)C1=CC=CC=C1F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FNO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5055375.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5055376.png)
![N-allyl-N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5055377.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-furoyl)-3-piperidinol](/img/structure/B5055383.png)
![6-(4-methoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5055389.png)

![(3S*,4S*)-1-(phenylsulfonyl)-4-[4-(4-pyridinyl)-1-piperidinyl]-3-pyrrolidinol](/img/structure/B5055419.png)


![4-[(2,2-dimethylpropanoyl)amino]-N-isopropylbenzamide](/img/structure/B5055430.png)
![2-(2-furoylamino)-N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5055436.png)
